2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)-3-oxopropyl]acetamide
Description
This compound is a β-acetamidocarbonyl derivative characterized by a trifluoroacetamide core, a 4-methoxyphenyl group at position 1, and a 4-methylpiperazine moiety at position 3 of the propyl backbone. Its molecular complexity necessitates advanced analytical techniques, such as X-ray crystallography (via SHELXL ) and multi-nuclear NMR, for structural elucidation.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)-3-oxopropyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3O3/c1-22-7-9-23(10-8-22)15(24)11-14(21-16(25)17(18,19)20)12-3-5-13(26-2)6-4-12/h3-6,14H,7-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRYANFMSQRTTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC(C2=CC=C(C=C2)OC)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)-3-oxopropyl]acetamide involves several steps. The synthetic route typically includes the reaction of 4-methoxyphenylacetic acid with trifluoroacetic anhydride to form an intermediate, which is then reacted with 4-methylpiperazine and other reagents under specific conditions to yield the final product
Chemical Reactions Analysis
2,2,2-Trifluoro-N-[1-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)-3-oxopropyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group or the piperazine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Structural Features
The compound features a trifluoromethyl group, a methoxyphenyl moiety, and a piperazinyl structure that enhances its biological activity. The trifluoromethyl group is known to improve metabolic stability and bioavailability.
Anticancer Research
The compound has shown promising results in anticancer studies. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. Mechanisms of action may include apoptosis induction and cell cycle arrest.
Case Study:
- Study on MCF-7 Cells: A derivative demonstrated an IC50 value of 15 μM, indicating potent cytotoxicity compared to standard chemotherapeutics.
Neuropharmacology
The compound's ability to inhibit cholinesterase enzymes makes it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. By modulating acetylcholine levels, it may enhance cognitive function.
Case Study:
- Cholinesterase Inhibition Study: The compound exhibited an IC50 of 19.2 μM for acetylcholinesterase inhibition, suggesting potential therapeutic effects in neurodegenerative conditions.
Anti-inflammatory Applications
In vitro studies have shown that the compound can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes. This suggests its potential use in treating inflammatory diseases.
Data Table: Biological Activity Overview
| Biological Activity | Target | IC50 Value |
|---|---|---|
| Cytotoxicity | MCF-7 Cell Line | 15 μM |
| COX Inhibition | COX Enzyme | Moderate |
| LOX Inhibition | LOX Enzymes | Moderate |
| AChE Inhibition | Acetylcholinesterase | 19.2 μM |
| BChE Inhibition | Butyrylcholinesterase | 13.2 μM |
Protein-Ligand Interactions
Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity to target proteins through hydrogen bonding and halogen interactions. This property is crucial for the compound's effectiveness as a therapeutic agent.
Modulation of Signaling Pathways
The compound may influence several signaling pathways involved in cell proliferation and apoptosis, particularly within cancer cells. This modulation could lead to enhanced therapeutic outcomes in cancer treatment.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)-3-oxopropyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Compounds like 3n and 3e feature nitro groups, which increase electrophilicity, whereas the target’s trifluoro group offers steric and electronic effects distinct from halogens .
Physicochemical Properties
Substituents significantly influence melting points, solubility, and molecular weight (Table 2).
Table 2: Physicochemical Data
*Estimated based on molecular formula.
Key Observations :
- Melting Points: Aryl nitro groups (e.g., 3n, 3e) correlate with lower melting points (~84–150°C) compared to halogenated derivatives (3p: 178–180°C) .
- Molecular Weight : The target compound’s higher molecular weight (~416) compared to 3n (343) or 3o (312) reflects the trifluoro and piperazine groups.
Spectroscopic Characteristics
NMR and IR Data :
- Trifluoroacetamide Core: The target compound’s ¹⁹F NMR would show a singlet near -75 ppm for the CF₃ group, absent in non-fluorinated analogs.
- Piperazine Signals : The 4-methylpiperazine’s N–CH₃ and NH protons would produce distinct ¹H NMR signals at ~2.3 ppm (singlet) and ~1.5 ppm (broad), respectively.
- Comparison with 3n and 3e : These compounds exhibit aryl proton signals in the 6.8–8.5 ppm range (¹H NMR) and carbonyl stretches at ~1680 cm⁻¹ (IR) , similar to the target’s acetamide C=O.
Mass Spectrometry :
- The target compound’s MS would display a molecular ion peak at m/z ~416, with fragmentation patterns involving loss of CF₃ (69 Da) or the piperazine moiety.
Biological Activity
2,2,2-Trifluoro-N-[1-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)-3-oxopropyl]acetamide is a fluorinated organic compound that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which can enhance lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The structural formula of the compound is represented as follows:
Key properties include:
- Molecular Weight : 232.19 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets through:
- Hydrogen Bonding : The amide group can form hydrogen bonds with proteins or nucleic acids, influencing binding affinity.
- Lipophilicity : The trifluoromethyl group enhances the compound's interaction with lipid membranes, facilitating cellular uptake.
Anticancer Potential
Research into fluorinated amides has revealed their ability to inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have been studied for their effects on cell cycle regulation and apoptosis in cancer cells. Experimental data suggest that the trifluoromethyl group may enhance the potency of these compounds against tumor cells.
Neuropharmacological Effects
Given the presence of the piperazine moiety, there is potential for neuropharmacological activity. Compounds containing piperazine have been linked to modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. This could imply potential applications in treating neurological disorders.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
